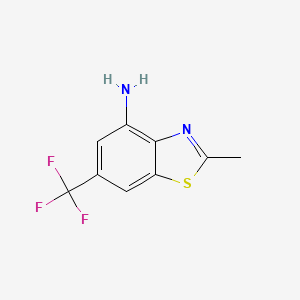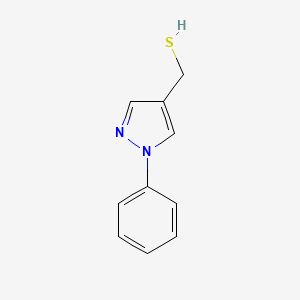![molecular formula C6H6N4 B13074079 7H-pyrrolo[2,3-c]pyridazin-4-amine](/img/structure/B13074079.png)
7H-pyrrolo[2,3-c]pyridazin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7H-pyrrolo[2,3-c]pyridazin-4-amine is a heterocyclic compound that features a fused ring system composed of a pyrrole and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7H-pyrrolo[2,3-c]pyridazin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol, followed by the addition of alkali and formamidine acetate. The mixture is heated to reflux, and the reaction is monitored using TLC. After the reaction is complete, the mixture is concentrated under reduced pressure, and the pH is adjusted to 1-2 using hydrochloric acid. The resulting solid is filtered and dried to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
7H-pyrrolo[2,3-c]pyridazin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a nucleophile such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolo[2,3-c]pyridazin-4-one derivatives, while reduction can lead to the formation of dihydropyrrolo[2,3-c]pyridazin-4-amine.
科学的研究の応用
7H-pyrrolo[2,3-c]pyridazin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: This compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the synthesis of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of 7H-pyrrolo[2,3-c]pyridazin-4-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of protein kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can modulate their activity and affect various cellular processes .
類似化合物との比較
Similar Compounds
7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound shares a similar fused ring system but with a pyrimidine ring instead of a pyridazine ring.
4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one: This derivative has a similar core structure but with additional functional groups that confer different biological activities
Uniqueness
7H-pyrrolo[2,3-c]pyridazin-4-amine is unique due to its specific ring fusion and the presence of an amino group at the 4-position. This structural feature allows for diverse chemical modifications and the potential to interact with a wide range of biological targets, making it a valuable scaffold in drug discovery and development.
特性
分子式 |
C6H6N4 |
|---|---|
分子量 |
134.14 g/mol |
IUPAC名 |
7H-pyrrolo[2,3-c]pyridazin-4-amine |
InChI |
InChI=1S/C6H6N4/c7-5-3-9-10-6-4(5)1-2-8-6/h1-3H,(H3,7,8,10) |
InChIキー |
QSWIVRFIRAIEMO-UHFFFAOYSA-N |
正規SMILES |
C1=CNC2=C1C(=CN=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


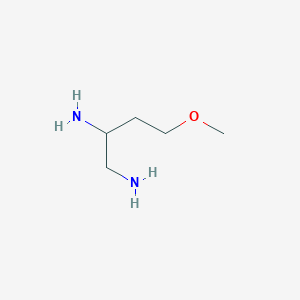
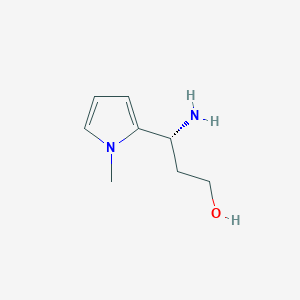
![1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13074016.png)
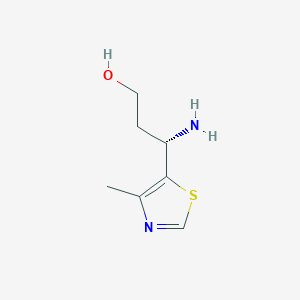
![4-Chloro-5-cyclopropyl-2-methylthieno[2,3-D]pyrimidine](/img/structure/B13074021.png)
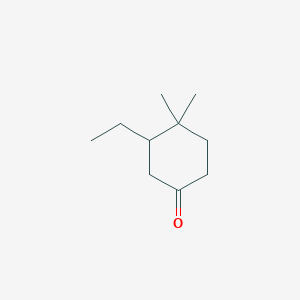
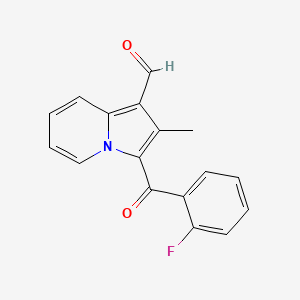
![1-[4-[4-(4-chlorophenyl)phenyl]phenyl]ethanol](/img/structure/B13074029.png)
![2-cyano-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13074033.png)
